molecular formula C8H11NO2 B1453868 N-[2-(furan-2-yl)ethyl]acetamide CAS No. 861058-35-7

N-[2-(furan-2-yl)ethyl]acetamide

Cat. No.: B1453868
CAS No.: 861058-35-7
M. Wt: 153.18 g/mol
InChI Key: CFHHYZSJVNNLPO-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)ethyl]acetamide is a chemical compound with the molecular formula C8H11NO2. It is used in early discovery research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C©NCCC1=CC=CO1 . The InChI representation is 1S/C8H11NO2/c1-7(10)9-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3,(H,9,10) .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 153.18 .

Safety and Hazards

N-[2-(furan-2-yl)ethyl]acetamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS07 . The hazard statements are H302 - H319 .

Biochemical Analysis

Biochemical Properties

N-[2-(furan-2-yl)ethyl]acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the modulation of their activity, affecting the metabolism of other substrates. Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by interacting with receptor proteins, leading to changes in cellular responses and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity and effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity . The degradation products of this compound may also have biological activity, which can complicate the interpretation of long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis . Changes in metabolite levels have been observed in response to this compound, indicating its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize to certain organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in cellular metabolism and signaling . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(10)9-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHHYZSJVNNLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2-Furan-2-yl-ethylamine is reacted with acetic anhydride to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.